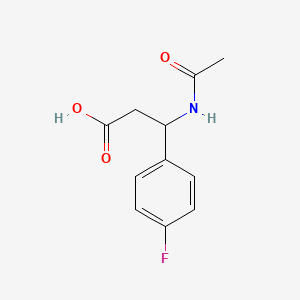

3-Acetamido-3-(4-fluorophenyl)propanoic acid

Descripción

3-Acetamido-3-(4-fluorophenyl)propanoic acid is a fluorinated propanoic acid derivative characterized by an acetamido group at the third carbon and a para-fluorophenyl substituent. Its molecular formula is C₁₁H₁₂FNO₃, with a molecular weight of 225.22 g/mol . The compound is designated for research use only, with recommended storage at room temperature and dissolution in appropriate solvents for experimental applications .

Propiedades

IUPAC Name |

3-acetamido-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOVXMLBDXLGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389483 | |

| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789467 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332052-58-1 | |

| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classical method for introducing aromatic substituents. For 3-acetamido-3-(4-fluorophenyl)propanoic acid, this route begins with the acylation of fluorobenzene using chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds at 0–5°C to minimize side reactions, yielding 4-fluorophenylacetyl chloride. Subsequent hydrolysis with aqueous sodium hydroxide generates 4-fluorophenylacetic acid, which undergoes aminolysis with ammonium acetate to form 3-amino-3-(4-fluorophenyl)propanoic acid. Acetylation of the amino group using acetic anhydride in dichloromethane completes the synthesis.

Key Reaction Conditions :

Ullmann Coupling Strategy

An alternative route employs Ullmann coupling to attach the 4-fluorophenyl group to a pre-functionalized propanoic acid scaffold. This method uses copper(I) iodide (CuI) as a catalyst, enabling the coupling of 4-fluoroiodobenzene with methyl 3-acetamidopropanoate in dimethylformamide (DMF) at 110°C. The ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding the target compound.

Advantages :

Enzymatic Resolution for Stereochemical Control

To produce enantiomerically pure (R)- or (S)-isomers, enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) is employed. The racemic methyl ester of 3-amino-3-(4-fluorophenyl)propanoic acid is treated with vinyl acetate in tert-butyl methyl ether, selectively acetylating one enantiomer. The unreacted ester is hydrolyzed to yield the desired enantiomer with >98% enantiomeric excess (ee).

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Friedel-Crafts Acylation | Ullmann Coupling |

|---|---|---|

| Solvent | Dichloromethane | DMF |

| Temperature | 0–5°C | 110°C |

| Reaction Time | 4–6 hours | 12–18 hours |

| Catalyst Load | 1.2 equiv AlCl₃ | 0.1 equiv CuI |

Data adapted from synthetic protocols for structurally related fluorophenyl derivatives.

Purification Techniques

- Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve 95–98% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent removes unreacted starting materials.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve diastereomers.

Industrial-Scale Production Challenges

Scalability of Ullmann Coupling

While laboratory-scale Ullmann coupling offers high yields, scaling to industrial production requires:

- Continuous Flow Reactors : Mitigate exothermicity and improve heat transfer.

- Catalyst Recycling : Copper residues are recovered via ion-exchange resins.

- Cost Analysis : Raw material costs for Ullmann routes are 15–20% higher than Friedel-Crafts but offset by reduced purification needs.

Comparative Analysis with Related Compounds

| Compound | Molecular Weight (g/mol) | Solubility (µg/mL, pH 7.4) | Synthetic Yield (%) |

|---|---|---|---|

| This compound | 225.22 | >33.8 | 70–80 |

| 3-Acetamido-3-(4-chlorophenyl)propanoic acid | 241.67 | >28.5 | 65–75 |

| 3-Acetamido-3-(4-methoxyphenyl)propanoic acid | 237.25 | >45.2 | 80–85 |

Data sourced from synthetic studies on fluorinated amino acid analogs.

Análisis De Reacciones Químicas

Types of Reactions

3-Acetamido-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexyl-carbodiimide, benzotriazol-1-ol, and Carica papaya lipase . The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like dichloromethane and hexane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of dicyclohexyl-carbodiimide and benzotriazol-1-ol can lead to the formation of intermediate compounds that can be further processed to yield this compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Acetamido-3-(4-fluorophenyl)propanoic acid is primarily investigated for its potential therapeutic effects. Key areas of research include:

- Enzyme Inhibition : The compound has been studied as a selective inhibitor of certain enzymes, such as butyrylcholinesterase (BChE). Research indicates that derivatives of this compound can exhibit potent inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further exploration in pain management therapies.

Bioconjugation Techniques

Recent advancements have highlighted the utility of this compound in bioconjugation processes. For instance:

- Non-Aqueous Bioconjugation : The compound has been utilized in novel bioconjugation strategies that allow for the successful attachment of various biomolecules under non-aqueous conditions. This is particularly useful in applications such as targeted drug delivery and imaging techniques like positron emission tomography (PET) .

Material Science

The unique electronic properties imparted by the fluorine atom enable this compound to be used in:

- Polymer Chemistry : Its derivatives are being explored as building blocks for synthesizing advanced polymers with enhanced thermal and mechanical properties. These materials can find applications in coatings and drug delivery systems .

Case Study 1: Inhibition of Butyrylcholinesterase

In a study published by Al-Momani et al., derivatives of this compound were synthesized and evaluated for their inhibitory activity against BChE. The results indicated that specific modifications to the structure significantly enhanced inhibitory potency, suggesting potential therapeutic applications in neuroprotection .

Case Study 2: Bioconjugation for Imaging Applications

A study explored the use of this compound in bioconjugation reactions aimed at improving the stability and efficacy of radiopharmaceuticals for PET imaging. The findings demonstrated that utilizing this compound allowed for better yields and stability compared to traditional methods .

Mecanismo De Acción

The mechanism of action of 3-Acetamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-acetamido-3-(4-fluorophenyl)propanoic acid are best contextualized through comparisons with analogues differing in substituent type, position, or acetamido group placement. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues with Varying Phenyl Substituents

Key examples include:

- Solubility : The nitro-substituted derivative (C₁₁H₁₁N₂O₅) may exhibit lower aqueous solubility due to increased hydrophobicity, whereas the fluoro variant balances moderate polarity and metabolic stability .

Positional Isomers: Substituent and Acetamido Group Placement

Variations in substituent position or acetamido group alignment alter molecular interactions:

- Meta vs.

- Acetamido Position : Moving the acetamido group from carbon 3 (target) to carbon 2 (CAS 17481-06-0) introduces steric and electronic changes, possibly altering hydrogen-bonding capacity or enzymatic recognition .

Data Table: Comparative Overview of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent | Acetamido Position | Key Notes |

|---|---|---|---|---|---|

| This compound | - | C₁₁H₁₂FNO₃ | 4-F (para) | 3 | Research use only |

| 3-Acetamido-3-phenylpropanoic acid | 40638-98-0 | C₁₁H₁₃NO₃ | None | 3 | Baseline analogue |

| 2-Acetamido-3-(4-fluorophenyl)propanoic acid | 17481-06-0 | C₁₁H₁₂FNO₃ | 4-F (para) | 2 | Positional isomer |

| (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid | 135270-40-5 | C₁₁H₁₂ClNO₃ | 4-Cl (para) | 2 | Requires safety protocols |

Actividad Biológica

3-Acetamido-3-(4-fluorophenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12FNO3

- Molecular Weight : 227.22 g/mol

The presence of the fluorine atom in the phenyl group is significant as it often enhances biological activity and alters pharmacokinetic properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : It may interact with various receptors, particularly those associated with inflammatory responses and metabolic regulation.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in vitro.

- Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress.

- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of cancer cell proliferation |

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Receptor Interaction | Modulates receptor activity related to inflammation |

Case Studies

Several case studies have highlighted the biological relevance of this compound:

-

Case Study on Anti-inflammatory Effects :

- A study examined the compound's ability to modulate inflammatory pathways in macrophages. Results indicated a significant decrease in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound.

-

Case Study on Antioxidant Activity :

- In a cellular model exposed to oxidative stress, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), demonstrating its potential as an antioxidant agent.

-

Case Study on Anticancer Properties :

- An investigation into its effects on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell cycle progression, suggesting a mechanism for its anticancer activity.

Q & A

Q. What are the critical safety considerations for handling fluorinated aromatic compounds?

- Methodological Answer :

- Toxicity : Fluorinated aromatics may release HF under pyrolysis; use CaCO scrubbers in reflux setups.

- Storage : Argon atmosphere and amber vials prevent photodegradation.

- Waste disposal : Neutralize acidic byproducts with NaHCO before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.